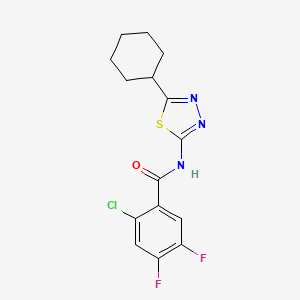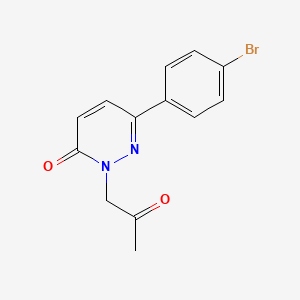
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ABT-639, is a compound that belongs to the class of drugs called sodium channel blockers. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. ABT-639 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various pain conditions.
Mecanismo De Acción
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide acts as a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. By blocking the Nav1.7 channel, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces the transmission of pain signals from the peripheral nerves to the central nervous system, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized by the liver and excreted primarily in the urine. N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages as a research tool for the study of pain signaling. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which makes it a valuable tool for investigating the role of this channel in pain transmission. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a low potential for abuse and addiction, which makes it a safer alternative to opioids for the study of pain conditions in animals.
One limitation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is currently only available in limited quantities, which may limit its use in some research studies.
Direcciones Futuras
There are several potential future directions for the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and its therapeutic applications. One area of research is the development of more potent and selective Nav1.7 inhibitors, which could lead to the development of more effective pain treatments with fewer side effects.
Another potential future direction is the investigation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other sodium channel blockers. This could lead to the development of more effective combination therapies for the treatment of chronic pain conditions.
Finally, the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in animal models of other neurological conditions, such as epilepsy or multiple sclerosis, could provide valuable insights into the role of sodium channels in these conditions and the potential therapeutic applications of Nav1.7 inhibitors.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 2-fluoroaniline with cyclohexanone to form 2-fluorocyclohexanone. The resulting compound is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and cyclohexylamine to form N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain conditions. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to opioids for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKRVJNYQKIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)


![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)
![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)

![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)